Cas no 2172219-36-0 (5-(cyclopropylmethyl)-1-(3-hydroxybutyl)-1H-1,2,3-triazole-4-carboxylic acid)

5-(Cyclopropylmethyl)-1-(3-hydroxybutyl)-1H-1,2,3-triazole-4-carboxylic acid is a structurally unique triazole derivative featuring a cyclopropylmethyl group and a 3-hydroxybutyl substituent. This compound combines a carboxylic acid functionality with a polar hydroxyl group, enhancing its potential for further derivatization or coordination chemistry applications. The triazole core offers stability and versatility, while the cyclopropyl moiety may confer steric and electronic effects useful in medicinal chemistry or material science. The presence of both hydrophilic (hydroxy, carboxyl) and hydrophobic (cyclopropyl) groups suggests balanced solubility properties, making it a candidate for intermediate synthesis in pharmaceutical or agrochemical research. Its multifunctional nature allows for selective modifications at distinct reactive sites.
5-(cyclopropylmethyl)-1-(3-hydroxybutyl)-1H-1,2,3-triazole-4-carboxylic acid structure
2172219-36-0 structure
Product Name:5-(cyclopropylmethyl)-1-(3-hydroxybutyl)-1H-1,2,3-triazole-4-carboxylic acid
CAS No:2172219-36-0
MF:C11H17N3O3
MW:239.270982503891
CID:6141459
PubChem ID:165604596
Update Time:2025-08-04

5-(cyclopropylmethyl)-1-(3-hydroxybutyl)-1H-1,2,3-triazole-4-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 5-(cyclopropylmethyl)-1-(3-hydroxybutyl)-1H-1,2,3-triazole-4-carboxylic acid
    • EN300-1593085
    • 2172219-36-0
    • Inchi: 1S/C11H17N3O3/c1-7(15)4-5-14-9(6-8-2-3-8)10(11(16)17)12-13-14/h7-8,15H,2-6H2,1H3,(H,16,17)
    • InChI Key: YRMKTGMKQJCJBN-UHFFFAOYSA-N
    • SMILES: OC(C)CCN1C(=C(C(=O)O)N=N1)CC1CC1

Computed Properties

  • Exact Mass: 239.12699141g/mol
  • Monoisotopic Mass: 239.12699141g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 6
  • Complexity: 283
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 88.2Ų

5-(cyclopropylmethyl)-1-(3-hydroxybutyl)-1H-1,2,3-triazole-4-carboxylic acid Pricemore >>

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Additional information on 5-(cyclopropylmethyl)-1-(3-hydroxybutyl)-1H-1,2,3-triazole-4-carboxylic acid

Introduction to 5-(cyclopropylmethyl)-1-(3-hydroxybutyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS No. 2172219-36-0)

5-(cyclopropylmethyl)-1-(3-hydroxybutyl)-1H-1,2,3-triazole-4-carboxylic acid, identified by the CAS number 2172219-36-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the triazole class, a heterocyclic structure known for its broad spectrum of biological activities. The presence of both cyclopropylmethyl and 3-hydroxybutyl substituents in its molecular framework imparts unique physicochemical properties that make it a promising candidate for further exploration in drug discovery and development.

The 1H-1,2,3-triazole core is a key pharmacophore in many bioactive molecules, contributing to interactions with biological targets such as enzymes and receptors. The carboxylic acid functionality at the 4-position provides a site for further chemical modifications, enabling the synthesis of derivatives with enhanced pharmacological profiles. The cyclopropylmethyl group, characterized by its rigid three-membered ring structure, can influence the conformational flexibility of the molecule, potentially affecting its binding affinity and metabolic stability. On the other hand, the 3-hydroxybutyl side chain introduces polarity and hydrophilicity, which may be crucial for membrane permeability and solubility.

Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of how structural features like those in 5-(cyclopropylmethyl)-1-(3-hydroxybutyl)-1H-1,2,3-triazole-4-carboxylic acid interact with biological systems. Studies have shown that triazole derivatives can exhibit inhibitory effects on various therapeutic targets, including kinases and viral proteases. The unique combination of substituents in this compound suggests potential applications in modulating inflammatory pathways and immune responses. Furthermore, the hydroxybutyl moiety may enhance bioavailability by improving solubility in aqueous environments.

In the realm of drug development, the synthesis of novel heterocyclic compounds remains a cornerstone. The preparation of 5-(cyclopropylmethyl)-1-(3-hydroxybutyl)-1H-1,2,3-triazole-4-carboxylic acid involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the triazole ring efficiently. Additionally, protecting group strategies are often necessary to prevent unwanted side reactions involving the carboxylic acid and hydroxyl groups.

The pharmacological evaluation of this compound has revealed intriguing results in preclinical studies. Its interaction with biological targets suggests that it may serve as a lead compound for developing new therapeutic agents. For instance, preliminary data indicate that derivatives of this molecule could exhibit anti-inflammatory properties by inhibiting key enzymes involved in cytokine production. Moreover, the structural motif is reminiscent of known bioactive scaffolds used in antiviral and anticancer therapies.

As research progresses, the integration of high-throughput screening (HTS) technologies has accelerated the identification of promising candidates like 5-(cyclopropylmethyl)-1-(3-hydroxybutyl)-1H-1,2,3-triazole-4-carboxylic acid. These methods allow for rapid testing of large libraries of compounds against diverse biological assays, enabling researchers to prioritize molecules with optimal activity profiles. The combination of experimental data with computational predictions has become indispensable in modern drug discovery pipelines.

The synthetic versatility of this compound also opens up avenues for exploring its role in material science applications beyond pharmaceuticals. For example, functionalized triazole derivatives can be incorporated into polymers to enhance their mechanical strength or biodegradability. The carboxylic acid group provides a reactive site for covalent bonding with other functional molecules, making it suitable for designing smart materials with tailored properties.

In conclusion,5-(cyclopropylmethyl)-1-(3-hydroxybutyl)-1H-1,2,3-triazole-4-carboxylic acid represents a fascinating subject of study due to its unique structural features and potential biological relevance. Ongoing research efforts are expected to uncover new applications for this compound and its derivatives across various domains of science and technology. As our understanding of molecular interactions continues to evolve,CAS No. 2172219-36-0 will undoubtedly play a pivotal role in shaping future therapeutic strategies.

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